

Structural Elucidation of N4-Desmethyl-N5methylwyosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N4-Desmethyl-N5-methyl wyosine	
Cat. No.:	B12405027	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Desmethyl-N5-methylwyosine is a modified guanosine analog that has garnered interest within the scientific community. As a derivative of wyosine, a tricyclic nucleoside found in the anticodon loop of tRNAPhe, it plays a potential role in modulating the efficiency and fidelity of protein synthesis. This document provides a technical guide to the structural elucidation of N4-Desmethyl-N5-methylwyosine, detailing the key experimental methodologies and summarizing the critical data that confirm its unique chemical architecture. The information presented is intended to support further research into its biological function and therapeutic potential.

Introduction

Wyosine and its derivatives are a class of hypermodified nucleosides found at position 37, adjacent to the anticodon in phenylalanine-specific transfer RNA (tRNAPhe), primarily in archaea and eukarya.[1][2][3] These modifications are crucial for maintaining the correct reading frame during translation. The structural complexity of wyosine derivatives points to intricate biosynthetic pathways.[3][4] While the biosynthesis of several wyosine derivatives like wybutosine in yeast is well-understood, involving a sequential enzymatic cascade, the pathways for many archaeal derivatives are still under investigation.[1][2][5] N4-Desmethyl-N5-methylwyosine represents a specific analog within this family, and understanding its precise structure is fundamental to elucidating its biological role and potential as a therapeutic agent.

Guanosine analogs, in general, have been noted for their potential immunostimulatory and antiviral activities, often mediated through Toll-like receptor 7 (TLR7).[6]

Methodology

The structural determination of N4-Desmethyl-N5-methylwyosine relies on a combination of spectroscopic techniques and synthetic chemistry. The general workflow for such an elucidation is outlined below.

Synthesis and Isolation

The synthesis of N4-Desmethyl-N5-methylwyosine would likely follow established protocols for the synthesis of wyosine analogs, starting from a guanosine precursor. A key intermediate in the biosynthesis of many wyosine derivatives is 4-demethylwyosine (imG-14).[5][7] The synthesis would likely involve the formation of the tricyclic core followed by specific methylation steps. Purification of the final compound is typically achieved using high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

A suite of spectroscopic methods is employed to determine the molecular structure of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for establishing the connectivity of atoms within the molecule.[8] These experiments allow for the assignment of all proton and carbon signals, providing a detailed map of the molecular skeleton.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the exact molecular weight and, consequently, the elemental composition of the molecule.[8]
 Fragmentation patterns observed in MS/MS experiments provide further confirmation of the
 proposed structure.
- X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecule in the solid state.[9][10]

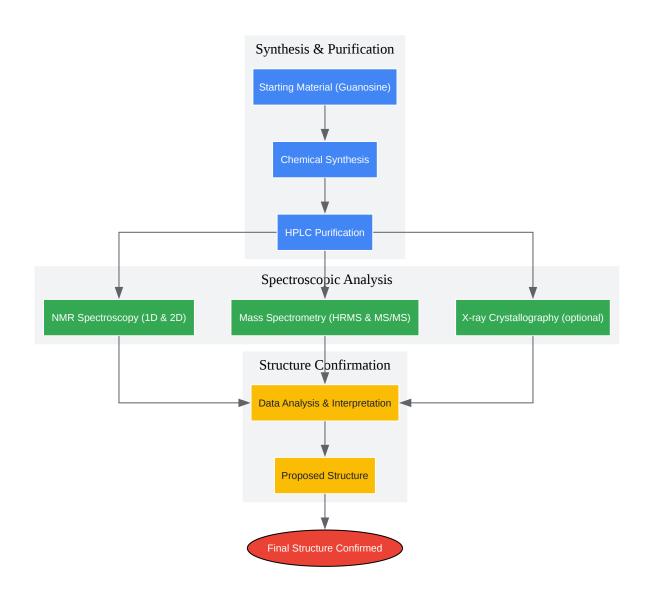
Structural Data

While specific experimental data for N4-Desmethyl-N5-methylwyosine is not publicly available, this section presents the expected data based on the analysis of related wyosine derivatives.

NMR Spectroscopic Data (Hypothetical)

The following table summarizes the predicted 1H and 13C NMR chemical shifts for N4-Desmethyl-N5-methylwyosine. These predictions are based on known values for the wyosine core structure and the expected influence of the N5-methyl group.

Atom No.	Predicted 1H Chemical Shift (ppm)	Predicted 13C Chemical Shift (ppm)
Wyosine Core		
2	-	~158.0
4	-	~148.0
5	-	~110.0
6	~7.5 (s)	~130.0
7-CH3	~2.5 (s)	~15.0
8	~8.0 (s)	~140.0
9	-	~155.0
N5-CH3	~3.5 (s)	~30.0
Ribose Moiety		
1'	~5.8 (d)	~88.0
2'	~4.5 (t)	~75.0
3'	~4.3 (t)	~70.0
4'	~4.1 (m)	~85.0
5'a, 5'b	~3.8 (m), ~3.7 (m)	~62.0


Note: s = singlet, d = doublet, t = triplet, m = multiplet. Predicted values are for illustrative purposes.

Mass Spectrometry Data (Hypothetical)

lon	Formula	Calculated m/z	Observed m/z
[M+H]+	C14H18N5O5+	336.1302	(To be determined)
[M+Na]+	C14H17N5NaO5+	358.1122	(To be determined)

Visualizations Proposed Structure of N4-Desmethyl-N5-methylwyosine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N4-Desmethyl Wyosine (imG-14) [benchchem.com]
- 8. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structural Elucidation of N4-Desmethyl-N5-methylwyosine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405027#structural-elucidation-of-n4-desmethyl-n5-methyl-wyosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com